molecular formula C12H9ClN2O4 B5740808 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B5740808
M. Wt: 280.66 g/mol
InChI Key: XQAFKRLKACYSLS-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a chloro group at the 2-position, a furan-2-ylmethyl group at the nitrogen, and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Furan-2-ylmethylation: The nitrated product is then reacted with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

Major Products

    Reduction: 2-chloro-N-(furan-2-ylmethyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of nitrobenzamide derivatives with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Similar in structure but lacks the nitro group.

    2-chloro-N-(furan-2-ylmethyl)propanamide: Similar but with different substituents on the benzamide core.

Uniqueness

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide is unique due to the presence of both the nitro and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the furan-2-ylmethyl group can enhance the compound’s binding affinity to specific targets.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAFKRLKACYSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330742
Record name 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314022-78-1
Record name 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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